molecular formula C9H11ClO2 B8585894 1,3-Cyclohexanedione, 2-chloro-2-(2-propenyl)- CAS No. 51557-84-7

1,3-Cyclohexanedione, 2-chloro-2-(2-propenyl)-

Cat. No. B8585894
Key on ui cas rn: 51557-84-7
M. Wt: 186.63 g/mol
InChI Key: DJWMOIXRULGZDH-UHFFFAOYSA-N
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Patent
US04159386

Procedure details

t-Butylhypochlorite (104.6 g, 0196 mol) was added dropwise to a solution of 2-allyl-1,3-cyclohexanedione (132 g, 0.87 mol) in 650 ml of methanol at 0° C. The temperature was not allowed to rise above 20° C. The methanol was removed at reduced pressure in a 40° water bath and the residual oil was taken up in benzene. The benzene solution was washed with 5 percent sodium thiosulfate (3×250 ml), 5 percent sodium bicarbonate (3×250 ml) and water (1×250 ml). Evaporation of the benzene gave 148 g (91 percent) of 2-chloro-2-allyl-1,3-cyclohexanedione as a light yellow oil.
Quantity
104.6 g
Type
reactant
Reaction Step One
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[Cl:6])(C)(C)C.[CH2:7]([CH:10]1[C:15](=[O:16])[CH2:14][CH2:13][CH2:12][C:11]1=[O:17])[CH:8]=[CH2:9]>CO>[Cl:6][C:10]1([CH2:7][CH:8]=[CH2:9])[C:11](=[O:17])[CH2:12][CH2:13][CH2:14][C:15]1=[O:16]

Inputs

Step One
Name
Quantity
104.6 g
Type
reactant
Smiles
C(C)(C)(C)OCl
Name
Quantity
132 g
Type
reactant
Smiles
C(C=C)C1C(CCCC1=O)=O
Name
Quantity
650 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise above 20° C
CUSTOM
Type
CUSTOM
Details
The methanol was removed at reduced pressure in a 40° water bath
WASH
Type
WASH
Details
The benzene solution was washed with 5 percent sodium thiosulfate (3×250 ml), 5 percent sodium bicarbonate (3×250 ml) and water (1×250 ml)
CUSTOM
Type
CUSTOM
Details
Evaporation of the benzene

Outcomes

Product
Name
Type
product
Smiles
ClC1(C(CCCC1=O)=O)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 148 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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